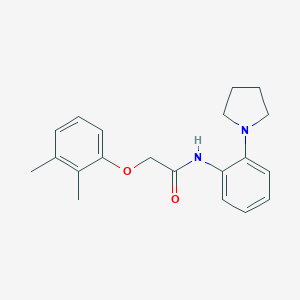![molecular formula C18H20N2O3 B243838 N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as ML297, is a chemical compound that belongs to the class of N-phenyl benzamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the inhibition of ion channels. The compound has been found to inhibit the activity of TRPC6, a calcium-permeable ion channel that is involved in various physiological processes, including smooth muscle contraction, cell proliferation, and differentiation. The inhibition of TRPC6 by N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide results in the reduction of calcium influx into the cell, which leads to the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells. It has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Moreover, N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have neuroprotective effects, which make it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. It has been extensively studied, and its mechanism of action is well understood. Moreover, the compound has been found to have activity against various diseases, making it a potential therapeutic agent for multiple indications.
However, there are also limitations associated with the use of N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments. The compound has low bioavailability, which limits its efficacy in vivo. Moreover, the compound has not been extensively studied in clinical trials, and its safety profile is not well established.
Direcciones Futuras
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several potential future directions. The compound can be further optimized to improve its efficacy and bioavailability. Moreover, the compound can be tested in various disease models to evaluate its therapeutic potential. Furthermore, the compound can be used as a tool compound to study the role of ion channels in various physiological processes. Finally, the compound can be used as a lead compound to develop novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 5-methoxy-2-(4-morpholinyl)aniline and benzoyl chloride in the presence of a base. The reaction results in the formation of N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide as a white solid. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of ion channels, which play a crucial role in various physiological processes.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-7-8-17(20-9-11-23-12-10-20)16(13-15)19-18(21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,19,21) |
Clave InChI |
CCAUCHYBPFNZAP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)
![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)